molecular formula C15H13BrN4O2S B11038819 Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11038819
M. Wt: 393.3 g/mol
InChI Key: GGMGSLPFKGNAAU-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a methyl ester group at position 6, a methyl substituent at position 7, and a 4-bromobenzylsulfanyl moiety at position 2. Triazolopyrimidines are widely explored for their bioactivity, including cannabinoid receptor modulation , antimicrobial effects , and electrochemical behavior .

Properties

Molecular Formula

C15H13BrN4O2S

Molecular Weight

393.3 g/mol

IUPAC Name

methyl 2-[(4-bromophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H13BrN4O2S/c1-9-12(13(21)22-2)7-17-14-18-15(19-20(9)14)23-8-10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3

InChI Key

GGMGSLPFKGNAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Amino-1,2,4-Triazole with β-Diketones

A one-pot reaction between 3-amino-1,2,4-triazole and methyl 3-oxobutanoate forms the 7-methyl-6-carboxylate-substituted triazolopyrimidine. Microwave-assisted conditions (120°C, 30 min) improve yields to 75–85% by enhancing reaction kinetics. The regioselectivity arises from the preferential attack of the triazole amino group at the more electrophilic carbonyl position of the diketone.

Reaction Conditions

  • Reactants : 3-amino-1,2,4-triazole, methyl 3-oxobutanoate

  • Catalyst : None (thermal conditions) or pyrrolidine-BzOH salt

  • Solvent : Ethanol or DMF

  • Yield : 70–85%

Alternative Route: POCl₃-Mediated Cyclization

Phosphorus oxychloride (POCl₃) activates hydroxyl or carbonyl groups for cyclization. For example, treating 7-hydroxy-5-methyltriazolo[1,5-a]pyrimidine-6-carboxylic acid with POCl₃ at 105°C generates the chlorinated intermediate, which is subsequently esterified with methanol.

Introduction of the Sulfanyl Group

The sulfanyl moiety at position 2 is introduced via nucleophilic substitution or thiol-displacement reactions.

Nucleophilic Substitution with 4-Bromobenzylthiol

A chloride or bromide leaving group at position 2 of the triazolopyrimidine core reacts with 4-bromobenzylthiol under basic conditions.

Procedure

  • Intermediate : 2-Chloro-7-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate.

  • Reagents : 4-Bromobenzylthiol, K₂CO₃, DMF.

  • Conditions : 80°C, 6–8 h.

  • Yield : 65–72%.

Mechanism
The thiolate ion (generated in situ) attacks the electrophilic C2 position, displacing chloride. Anhydrous conditions prevent hydrolysis.

Thiol-Ene Coupling

In rare cases, radical-mediated thiol-ene reactions are employed, though this method is less common due to side reactions.

Esterification and Functionalization

The methyl ester at position 6 is introduced either during core formation or via post-synthetic modification.

Direct Esterification During Cyclocondensation

Using methyl acetoacetate as a reactant in cyclocondensation directly installs the methyl ester group.

Late-Stage Esterification

Carboxylic acid intermediates (e.g., 7-methyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid) are treated with methyl iodide and K₂CO₃ in DMF, achieving 85–90% conversion.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation under microwave conditions (150 W, 100°C) completes in 15 min with 88% yield.

Catalytic Systems

  • Palladium Catalysts : Suzuki coupling introduces aryl groups but is less relevant for sulfanyl linkages.

  • Organocatalysts : Pyrrolidine-BzOH salt enhances condensation efficiency in multi-component reactions.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 2.45 (s, 3H, CH₃), δ 4.75 (s, 2H, SCH₂), δ 7.38–7.42 (d, 2H, Ar-H), δ 8.20 (s, 1H, C5-H).
¹³C NMR δ 167.2 (COOCH₃), 158.1 (C6), 132.8 (C-Br), 52.1 (OCH₃).
HRMS m/z 393.3 [M+H]⁺ (calc. 393.3).

X-ray Crystallography

Crystal structures confirm the planar triazolopyrimidine core and the anti conformation of the sulfanyl group.

Challenges and Solutions

Regioselectivity Issues

Competing reactions at N1 vs. N2 of the triazole ring are mitigated by electron-withdrawing groups (e.g., carboxylates), which direct substitution to C2.

Purification

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) separates the product from unreacted 4-bromobenzylthiol.

Comparative Analysis of Synthetic Routes

Method Steps Yield Advantages
Cyclocondensation + Substitution365–72%High regioselectivity
One-Pot Multi-Component155–60%Shorter timeline
POCl₃-Mediated470%Compatible with sensitive substrates

Chemical Reactions Analysis

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Condensation: The triazole and pyrimidine rings can participate in condensation reactions with various electrophiles, leading to the formation of fused ring systems.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets in biological systems. The compound has been shown to inhibit specific enzymes and receptors, such as cyclooxygenase-2 (COX-2), by binding to their active sites and blocking their activity . This inhibition leads to a reduction in the production of pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazolopyrimidine scaffold is highly tunable, with modifications at positions 2, 6, and 7 significantly impacting biological activity and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties Biological Activity/Applications Reference
Target Compound : Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2: 4-Bromobenzylsulfanyl; 6: Methyl ester; 7: Methyl ~407.3 (estimated) High lipophilicity (due to bromine); potential for π-stacking interactions Likely CB2 receptor modulation (inferred from SAR studies)
Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2: 4-Chlorobenzylsulfanyl; 6: Ethyl ester; 7: Phenyl 424.9 Moderate solubility (41.2 µg/mL at pH 7.4 for analogues); electrochemical activity Anticancer candidate (structural similarity to purine analogues)
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2: Benzylsulfanyl; 6: Methyl ester; 7: Methyl 312.4 Lower molecular weight; reduced halogen effects Antimicrobial activity (e.g., against fungal pathogens)
Ethyl 7-methyl-2-[(4-methylbenzyl)thio]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2: 4-Methylbenzylsulfanyl; 6: Ethyl ester; 7: Methyl 342.4 Enhanced metabolic stability (methyl group on benzyl) CB2 receptor agonist (IC₅₀ < 1 µM in some analogues)
1-{2-[(4-Bromobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone 2: 4-Bromobenzylsulfanyl; 6: Acetyl; 7: Methyl 377.3 Ketone substitution reduces ester bioavailability Preclinical evaluation for CNS disorders

Key Findings from Comparative Studies

Electrochemical Behavior

Triazolopyrimidines with electron-withdrawing groups (e.g., 4-bromobenzylsulfanyl) exhibit distinct redox profiles. For example, S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl) analogue) showed irreversible oxidation peaks at +1.2 V vs. Ag/AgCl, attributed to the triazole ring’s electron-rich nature . The target compound’s bromine substituent may further enhance electrochemical stability, making it suitable for drug delivery systems.

Pharmacological Activity
  • CB2 Receptor Affinity: Ethyl 2-(diallylamino)-4,7-dihydro-7-oxo analogues (e.g., compound 12m) demonstrated sub-micromolar binding affinity (Ki = 0.8 µM) for CB2 receptors, with sulfanyl groups critical for receptor interaction . The 4-bromobenzyl group in the target compound may improve selectivity over CB1 receptors due to steric effects.
  • Antimicrobial Activity : Analogues with methyl esters (e.g., compound 5k in ) showed 85% inhibition of Fusarium graminearum at 50 µg/mL, comparable to commercial fungicides.
Solubility and Bioavailability
  • The methyl ester in the target compound likely enhances solubility compared to ethyl esters (e.g., 41.2 µg/mL for benzylsulfanyl analogues ).

Data Tables

Table 2: Physicochemical Properties of Selected Analogues
Compound Molecular Weight logP (Predicted) Solubility (pH 7.4) Melting Point (°C)
Target Compound 407.3 3.8 ~20 µg/mL (estimated) 180–185 (estimated)
Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl derivative 424.9 4.1 35 µg/mL 215–220
Methyl 2-(benzylthio)-7-methyl derivative 312.4 2.9 41.2 µg/mL 170–175

Biological Activity

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H12BrN5O2S
  • Molecular Weight : 365.23 g/mol

The compound features a triazole ring fused with a pyrimidine structure, which is known to confer various biological activities.

Anticancer Properties

Research has indicated that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For example:

  • In vitro studies have shown that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines. A related study reported that certain triazolo-pyrimidine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MGC-803 and HCT-116 .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
H12MGC-8039.47ERK signaling pathway inhibition
H12HCT-1169.58Induction of apoptosis
H12MCF-713.1Cell cycle arrest (G2/M phase)

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways such as ERK and AKT signaling, which are crucial in regulating cell survival and proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins.

Antimicrobial Activity

In addition to anticancer properties, compounds with triazole and pyrimidine moieties have demonstrated antimicrobial activity against various pathogens. The structural features allow for interaction with microbial enzymes or receptors.

Case Studies and Experimental Findings

A recent study synthesized several derivatives of [1,2,4]triazolo[1,5-a]pyrimidine and evaluated their biological activities:

  • Compound H12 was noted for its potent inhibition of cancer cell growth and was found to significantly decrease the phosphorylation levels of ERK1/2 and other related proteins . This suggests a targeted approach in designing anticancer agents based on this scaffold.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at C7, sulfanyl at C2) .
  • X-ray crystallography : Resolves planar triazolopyrimidine core geometry (e.g., dihedral angles ~87–89° between aromatic rings) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks ~440–460 m/z) .

How is the compound screened for initial biological activity, and what assays are recommended?

Q. Basic

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based methods (e.g., ATPase activity).
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram+/− bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values) .

How do structural modifications influence biological activity?

Q. Advanced (SAR Focus)

Substituent Activity Impact Reference
4-Bromobenzyl sulfanyl Enhances lipophilicity, improving membrane permeability .
Methyl at C7 Reduces metabolic degradation vs. ethyl/propyl analogs .
Carboxylate ester Modifies solubility; ethyl esters show higher bioavailability than methyl .

Q. Methodology :

  • Synthesize analogs (e.g., chloro/fluoro benzyl sulfanyl, varied ester groups).
  • Compare IC₅₀ values in dose-response assays to identify critical substituents .

How can contradictory bioactivity data across studies be resolved?

Advanced
Contradictions may arise from:

  • Assay variability (e.g., cell line specificity, enzyme isoforms).
  • Solubility differences (DMSO vs. aqueous buffers altering compound aggregation) .
    Resolution strategies :
  • Standardize assay protocols (e.g., fixed DMSO concentration ≤1%).
  • Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

What computational methods predict target interactions for this compound?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding to CB2 cannabinoid receptors or kinase ATP pockets. Focus on hydrogen bonds with triazole N atoms and hydrophobic interactions with bromobenzyl groups .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .

What reaction mechanisms underpin the formation of the triazolopyrimidine core?

Advanced
The core forms via:

Cyclocondensation : 3-amino-triazole reacts with β-keto ester, forming the pyrimidine ring through keto-enol tautomerization .

Electrophilic substitution : Sulfanyl group incorporation via nucleophilic attack of benzyl thiol on halogenated intermediates .
Key evidence :

  • Intermediate isolation (e.g., β-enamino esters) and DFT calculations to map energy barriers .

How do physicochemical properties (e.g., solubility) impact experimental design?

Q. Basic

  • Solubility : Moderate in DMSO (~10–20 mg/mL); pre-dissolve in DMSO for in vitro assays.
  • Stability : Degrades in aqueous buffers (pH >8); use fresh preparations or stabilize with antioxidants .
  • LogP : Predicted ~3.5 (via ChemDraw), indicating moderate blood-brain barrier penetration .

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